molecular formula C10H10N2O2 B155086 5-Methyl-5-phenylhydantoin CAS No. 6843-49-8

5-Methyl-5-phenylhydantoin

Cat. No.: B155086
CAS No.: 6843-49-8
M. Wt: 190.2 g/mol
InChI Key: JNGWGQUYLVSFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-5-phenylhydantoin is a five-membered cyclic urea, specifically a derivative of hydantoin. It is characterized by the substitution of a methyl group and a phenyl group at the 5-position of the hydantoin ring. This compound belongs to the family of imidazolidinediones, which are known for their significant biological activities, including antiarrhythmic, anticancer, and anticonvulsant properties .

Mechanism of Action

Target of Action

5-Methyl-5-phenylhydantoin is known to interact with sodium channels and L-type calcium channels . These channels play a crucial role in the transmission of electrical signals in neurons, which is essential for normal brain function.

Mode of Action

The compound acts as an unspecific sodium channel blocker , inhibiting the rapid influx of sodium ions into neurons that occurs during an action potential . This reduces the excitability of the neurons, preventing the generation of abnormal electrical signals. Additionally, it blocks the calcium entry through voltage-dependent L-type calcium channels .

Biochemical Pathways

It is known that the compound can inhibit the action ofN-acetyltransferase , an enzyme involved in the metabolism of certain drugs and neurotransmitters .

Pharmacokinetics

It is known that the compound can be used as a reactant for the synthesis of beta-amino alcohols . These compounds have been shown to inhibit the anti-tubercular target N-acetyltransferase .

Result of Action

It has been suggested that the compound could have potential as anantiplatelet agent . This is based on the observation that some compounds with a similar structure have been found to inhibit platelet aggregation .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s reactivity can be affected by the presence of different organohalogen reagents and the temperature at which the reaction takes place . Furthermore, the compound’s lipophilicity can be increased by the introduction of different alkyl, cycloalkyl, and alkenyl groups in position N3 .

Safety and Hazards

5-Methyl-5-phenylhydantoin is harmful if swallowed and causes serious eye irritation . It is recommended to wear personal protective equipment/face protection, avoid dust formation, and avoid breathing vapours, mist, or gas .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-Methyl-5-phenylhydantoin are not fully understood. It is known that it can interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant for the synthesis of beta-amino alcohols, which are inhibitors of the anti-tubercular target N-acetyltransferase .

Cellular Effects

It is known that hydantoin derivatives, including this compound, can exert various effects on nervous systems, most of which are compatible with an anticonvulsant action .

Molecular Mechanism

It is known that hydantoin derivatives can exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the standard molar energies of combustion of this compound were obtained by static-bomb combustion calorimetry .

Dosage Effects in Animal Models

It is known that hydantoin derivatives can exert various effects on nervous systems, most of which are compatible with an anticonvulsant action .

Metabolic Pathways

It is known that hydantoin derivatives can be metabolized through various pathways, including aromatic hydroxylation .

Transport and Distribution

It is known that hydantoin derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is known that hydantoin derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-5-phenylhydantoin can be synthesized through the reaction of benzyl cyanide with methyl isocyanate, followed by cyclization. The reaction typically involves heating the reactants in an appropriate solvent under reflux conditions. The product is then purified through recrystallization from an ethanol-ethyl acetate mixture .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and the product is often purified using advanced chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-5-phenylhydantoin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-5-phenylhydantoin is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a methyl and phenyl group at the 5-position enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for various therapeutic applications .

Properties

IUPAC Name

5-methyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-10(7-5-3-2-4-6-7)8(13)11-9(14)12-10/h2-6H,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNGWGQUYLVSFND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311373
Record name 5-Methyl-5-phenylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6843-49-8
Record name 5-Methyl-5-phenylhydantoin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6843-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-5-phenylhydantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006843498
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6843-49-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14839
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methyl-5-phenylhydantoin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201311373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-5-phenylimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.207
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Methyl-5-phenylhydantoin
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5C75HK8E7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

30 g of acetophenone diluted in 250 ml of 95° alcohol are added over 30 minutes to a mixture of 18.35 g of sodium cyanide and 125 g of ammonium bicarbonate in 250 ml of water and the reaction medium is heated at 60°-65° C. for 22 hours, with stirring. It is concentrated to half its volume under vacuum and the solid which has precipitated is filtered off, washed with water and ether and then dried under vacuum to give 38 g of a white solid, which is identified by IR.
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.35 g
Type
reactant
Reaction Step Two
Name
ammonium bicarbonate
Quantity
125 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

30 g of acetophenone, diluted in 250 ml of 95° alcohol, are added over 30 minutes to a mixture of 18.35 g of sodium cyanide and 125 g of ammonium carbonate in 250 ml of water and the reaction medium is heated at 60°-65° C. for 22 hours, with stirring. It is concentrated to half its volume under vacuum and the solid which has precipitated is filtered off, washed with water and ether and then dried under vacuum to give 38 g of a white solid, which is identified by IR.
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18.35 g
Type
reactant
Reaction Step Two
Quantity
125 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-5-phenylhydantoin
Reactant of Route 2
5-Methyl-5-phenylhydantoin
Reactant of Route 3
5-Methyl-5-phenylhydantoin
Reactant of Route 4
Reactant of Route 4
5-Methyl-5-phenylhydantoin
Reactant of Route 5
5-Methyl-5-phenylhydantoin
Reactant of Route 6
5-Methyl-5-phenylhydantoin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.